molecular formula C23H25N5O3 B11583293 7-(3-methoxybenzyl)-1,3-dimethyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione

7-(3-methoxybenzyl)-1,3-dimethyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11583293
M. Wt: 419.5 g/mol
InChI Key: NHJUMKBMVLUYTF-UHFFFAOYSA-N
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Description

7-[(3-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-{[(4-METHYLPHENYL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes methoxyphenyl and methylphenyl groups attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-{[(4-METHYLPHENYL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, including the formation of the purine core and subsequent functionalization with methoxyphenyl and methylphenyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

7-[(3-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-{[(4-METHYLPHENYL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the purine core.

    Substitution: The methoxyphenyl and methylphenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

7-[(3-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-{[(4-METHYLPHENYL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7-[(3-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-{[(4-METHYLPHENYL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **7-[(3-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-{[(4-METHYLPHENYL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE shares structural similarities with other purine derivatives, such as caffeine and theobromine.
  • Methoxyphenyl and methylphenyl derivatives: Compounds with similar functional groups attached to different cores.

Uniqueness

The uniqueness of 7-[(3-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-{[(4-METHYLPHENYL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups and the purine core, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

7-[(3-methoxyphenyl)methyl]-1,3-dimethyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione

InChI

InChI=1S/C23H25N5O3/c1-15-8-10-16(11-9-15)13-24-22-25-20-19(21(29)27(3)23(30)26(20)2)28(22)14-17-6-5-7-18(12-17)31-4/h5-12H,13-14H2,1-4H3,(H,24,25)

InChI Key

NHJUMKBMVLUYTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N2CC4=CC(=CC=C4)OC)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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